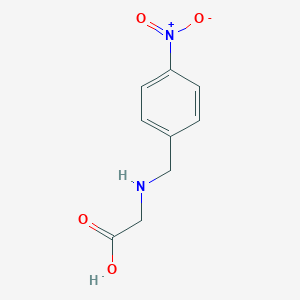

(4-Nitro-benzylamino)-acetic acid

Vue d'ensemble

Description

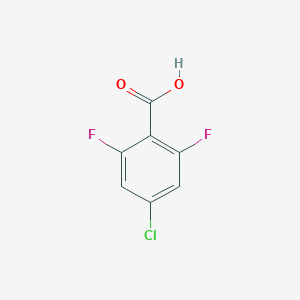

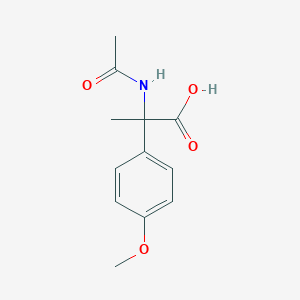

“(4-Nitro-benzylamino)-acetic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known by other names such as “(4-Nitrobenzyl)glycine”, “2-((4-nitrobenzyl)amino)aceticacid”, “Glycine, N-[(4-nitrophenyl)methyl]-”, and "2-[(4-Nitrophenyl)methylamino]acetic acid" .

Synthesis Analysis

The synthesis of “(4-Nitro-benzylamino)-acetic acid” or similar compounds has been studied in various contexts . For instance, one study reported the chemical reaction of 4-nitrobenzaldehyde and glycine leading to the formation of a new compound .Molecular Structure Analysis

The molecular structure of “(4-Nitro-benzylamino)-acetic acid” can be analyzed using various techniques . Modern mass spectrometry (MS) technologies have provided a versatile platform that can be combined with a large number of techniques to analyze protein structure and dynamics .Chemical Reactions Analysis

The chemical reactions involving “(4-Nitro-benzylamino)-acetic acid” or similar compounds have been explored in different studies . For example, one study discussed the chemical reaction of 4-nitrobenzaldehyde and glycine .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Nitro-benzylamino)-acetic acid” can be found in various sources . These properties are fundamental prerequisites to assessments of chemical emissions, fate, hazard, exposure, and risks .Applications De Recherche Scientifique

Chemical Reactions and Derivatives

Research has demonstrated the reaction of 2-benzylamino-1,4-naphthoquinone with nitrosylsulfuric acid in acetic acid, leading to various heterocyclization products. This includes 2-phenylnaphtho[2,1-d]oxazol-4,5-dione and N-(3-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, which are relevant to the study of (4-Nitro-benzylamino)-acetic acid derivatives (Gornostaev et al., 2019).

Treatment of 4-(substituted amino)-6-chloro-5-nitropyrimidines, including benzylamino derivatives, with dilute acetic acid has been shown to produce 3-(substituted amino)-3-amino-2-nitroacrylonitrile derivatives, leading to a better understanding of cyclization reactions (Clark, Curphey & Southon, 1974).

Spectroscopic and Structural Studies

Molecular structure and optoelectronic properties of compounds related to (4-Nitro-benzylamino)-acetic acid have been studied, providing insight into their spectroscopic characteristics (Khemalapure et al., 2019).

A study on a new monoclinic form of 4-nitrophenylacetic acid, a compound structurally similar to (4-Nitro-benzylamino)-acetic acid, has provided valuable information on its molecular conformation and intermolecular contacts, enhancing the understanding of such compounds' structural properties (Kennedy & Moraes, 2016).

Environmental Applications

The use of (4-Nitro-benzylamino)-acetic acid derivatives in environmental contexts, such as the purification of water using UV-illuminated suspensions, has been researched. This includes the degradation and mineralization of contaminants like 4-chlorophenol (Matthews, 1990).

Supercritical Water Oxidation (SCWO) techniques have been employed for the efficient destruction of waste materials, including acetic acid and nitrophenols. This highlights the potential environmental applications of (4-Nitro-benzylamino)-acetic acid and its derivatives (Shanableh & Gloyna, 1991).

Safety and Hazards

The safety and hazards of “(4-Nitro-benzylamino)-acetic acid” can be found in safety data sheets . These documents provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Relevant Papers Relevant papers on “(4-Nitro-benzylamino)-acetic acid” include studies on the diastereoselective synthesis of an industrially relevant 4-aminopentanoic acid , the characterization and molecular modeling of a pharmaceutical co-crystal , and the biodegradation of 4-nitrobenzoate, 4-aminobenzoate, and their mixtures .

Mécanisme D'action

Target of Action

For instance, some studies have shown that certain nitrobenzyl compounds can inhibit the function of merozoite surface protein-1 (MSP-1), a protein essential for the invasion of red blood cells by malaria parasites .

Mode of Action

For example, they can participate in nucleophilic substitution reactions . In the context of biological systems, these reactions could potentially lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

It’s known that nitrobenzyl compounds can participate in various chemical reactions, which could potentially affect multiple biochemical pathways .

Result of Action

It’s known that nitrobenzyl compounds can interact with various biological targets and potentially affect their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Nitro-benzylamino)-acetic acid. For instance, the presence of light can influence the activity of certain nitrobenzyl compounds . Additionally, the pH and temperature of the environment can also affect the stability and reactivity of the compound.

Propriétés

IUPAC Name |

2-[(4-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZQOVOWAVAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442751 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitro-benzylamino)-acetic acid | |

CAS RN |

1727-14-6 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

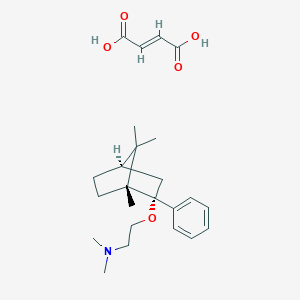

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)